![molecular formula C18H25N3O4 B5537253 N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea
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Overview
Description
Synthesis Analysis
The synthesis of complex chemical entities often involves multi-step processes, including asymmetric Michael addition and stereoselective alkylation, as demonstrated in the development of key intermediates for related compounds. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a precursor in antibiotic development, showcases the intricate steps necessary for constructing such molecules, highlighting the significance of stereochemistry in the synthesis process (Fleck et al., 2003).
Molecular Structure Analysis
The structural analysis of molecules similar to our compound of interest reveals complex interactions and configurations. For example, the study of 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogs provides insights into the planar backbone of these molecules and their hydrogen bonding patterns, which could be analogous to the structural dynamics of our compound (Su et al., 2013).
Chemical Reactions and Properties
Chemical properties and reactions are pivotal for understanding a compound's behavior and potential applications. The reactivity and interaction with other chemical entities determine its utility in various fields. An example can be seen in the synthesis and characterization of complex molecules, which often involve cycloaddition reactions and the formation of stable structures with unique chemical properties (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for the practical application of a chemical compound. These properties are often determined through comprehensive analyses such as X-ray crystallography, as seen in the study of chiral molecules and their derivatives, which provides a foundation for understanding the physical characteristics of complex chemical entities (Si-haia, 2011).
Chemical Properties Analysis
Investigating a compound's chemical properties involves exploring its reactivity, stability, and interaction with other molecules. Studies on molecules with similar complexity have revealed insights into their reactivity patterns, bonding arrangements, and potential for forming supramolecular structures, contributing to a deeper understanding of their chemical behavior (Gale et al., 2002).
properties
IUPAC Name |
3-[(3S,4R)-1-(1,3-benzodioxole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-11(2)13-8-21(9-14(13)19-18(23)20(3)4)17(22)12-5-6-15-16(7-12)25-10-24-15/h5-7,11,13-14H,8-10H2,1-4H3,(H,19,23)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDHHEHMRZYISN-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea |
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